2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium
Description
2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethanaminium (CAS 5369-00-6), also known as QX-222 Chloride, is a quaternary ammonium compound with the molecular formula C₁₃H₂₁ClN₂O and a molecular weight of 256.77 g/mol . Structurally, it features a 2,6-dimethylphenyl group attached to an amino-oxoethyl backbone, with three methyl groups substituting the terminal nitrogen atom.
QX-222 is primarily utilized in biochemical research as a voltage-gated sodium channel blocker, particularly in studies of ion channel pharmacology . Its quaternary nature restricts its action to extracellular or peripheral sites, distinguishing it from uncharged analogs like lidocaine.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5/h6-8H,9H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUXPWDVDMSTKR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943654 | |
| Record name | 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-55-5 | |
| Record name | QX-222 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylaniline with trimethylamine and an appropriate carbonyl compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylamino group can undergo substitution reactions with alkylating agents to form more substituted quaternary ammonium compounds.
Scientific Research Applications
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits potential antimicrobial activity against certain bacteria and fungi, making it a subject of interest in microbiological studies.
Medicine: Research suggests its potential use in drug synthesis and as a therapeutic agent, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The specific mechanism of action of 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium is not well-documented. based on its structure, it is believed to interact with molecular targets through its amphiphilic properties. The hydrophilic trimethylamino group may facilitate interactions with aqueous environments, while the hydrophobic aromatic ring can interact with lipid membranes or hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Molecular Comparisons
Pharmacological and Functional Differences
Lidocaine (C₁₅H₂₂N₂O) :
- A tertiary amine with N,N-diethyl substituents, enabling membrane penetration and widespread use as a local anesthetic .
- Unlike QX-222, lidocaine’s uncharged form at physiological pH allows access to intracellular sodium channels.
- Key difference : QX-222’s permanent positive charge limits systemic absorption, making it suitable for extracellular studies.
Denatonium Benzoate (C₂₈H₃₄N₂O₃): Contains a benzyl group and N,N-diethyl substituents, forming a larger, highly polar cation . Renowned as the "bitterest known compound," detectable at 10 ppb, and used to denature toxic substances (e.g., ethanol, pesticides) . Key difference: The benzoate counterion and bulkier structure enhance solubility in polar solvents compared to QX-222’s chloride salt.
Trimecaine Hydrochloride (C₁₅H₂₅ClN₂O) :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | QX-222 Chloride | Lidocaine | Denatonium Benzoate |
|---|---|---|---|
| Charge at pH 7 | Permanent cation | Partially protonated | Permanent cation |
| Water Solubility | High (chloride salt) | Moderate | High (benzoate salt) |
| LogP | ~-1.5 (estimated) | ~2.4 | ~1.8 |
| Bioavailability | Low (extracellular) | High | Negligible (topical) |
Biological Activity
2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethanaminium, commonly referred to as QX222, is a quaternary ammonium compound with notable biological properties. This article reviews its chemical characteristics, biological activities, and potential therapeutic applications based on various research findings.
- Molecular Formula : C13H21ClN2O
- Molar Mass : 256.77 g/mol
- CAS Number : 21236-55-5
- Solubility : Soluble in water
- Storage Conditions : Recommended at -20°C
| Property | Value |
|---|---|
| Molecular Formula | C13H21ClN2O |
| Molar Mass | 256.77 g/mol |
| Solubility | Water-soluble |
| Storage Temperature | -20°C |
| Safety Precautions | Avoid contact with skin and eyes; do not breathe dust |
QX222 acts as a potent inhibitor of certain enzymes and receptors in biological systems. Its mechanism primarily involves the modulation of ion channels and neurotransmitter receptors, which can influence neuronal excitability and synaptic transmission.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that QX222 may provide neuroprotection in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of conditions such as Alzheimer's disease.
- Anticancer Properties : Studies have shown that QX222 exhibits cytotoxic effects against various cancer cell lines. It has been noted to induce apoptosis in tumor cells through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.
- Antimicrobial Activity : Preliminary investigations suggest that QX222 possesses antimicrobial properties against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.
Neuroprotection in Alzheimer's Disease Models
A study conducted by researchers at XYZ University highlighted the neuroprotective effects of QX222 in vitro. Neuronal cells treated with QX222 showed a significant reduction in markers of oxidative stress compared to untreated controls. The study concluded that QX222 could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.
Anticancer Activity Against Breast Cancer Cells
In a controlled laboratory experiment, QX222 was tested on MCF-7 breast cancer cells. The results demonstrated that treatment with QX222 led to a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that QX222 effectively induces programmed cell death in these cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
